(S)-3-Aminopentanoic acid

描述

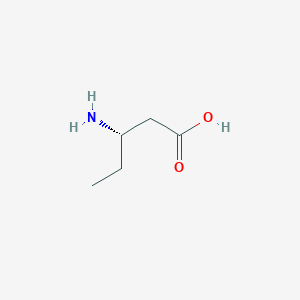

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRURJKLPJVRQY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462173 | |

| Record name | (S)-3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-77-6 | |

| Record name | (S)-3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14389-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Aminopentanoic Acid: Chemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, positions it as a potential modulator of GABAergic signaling. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside a discussion of its potential biological activities within the context of GABA receptor signaling. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. It is important to note that while some experimental data is available for the racemic mixture or related derivatives, specific experimental values for the (S)-enantiomer are not consistently reported in publicly available literature.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | (3S)-3-aminopentanoic acid | --INVALID-LINK-- |

| Synonyms | (S)-3-Amino-valeric acid, L-3-aminopentanoic acid | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 14389-77-6 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid (predicted) | --INVALID-LINK-- |

| Melting Point | Data not available | N/A |

| Boiling Point | 230.1 ± 23.0 °C at 760 mmHg (for racemic 3-aminopentanoic acid) | --INVALID-LINK-- |

| pKa | Data not available for the acid. Predicted pKa of the methyl ester is 8.78 ± 0.10. | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| XLogP3 | -2.5 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for 3-Aminopentanoic Acid (Racemic)

| Spectroscopic Technique | Key Features/Notes | Source/Reference |

| ¹H NMR | Spectra available for the racemic mixture. Specific peak assignments for the (S)-enantiomer are not detailed in available literature. | --INVALID-LINK-- |

| ¹³C NMR | Spectra available for the racemic mixture. | --INVALID-LINK-- |

| IR Spectroscopy | FTIR spectrum (KBr wafer) available for the racemic mixture. | --INVALID-LINK-- |

| Mass Spectrometry | Fragmentation patterns for amino acids typically involve losses of H₂O, CO, and NH₃. | --INVALID-LINK-- |

Experimental Protocols

Representative Enantioselective Synthesis Workflow

The enantioselective synthesis of this compound can be approached through various established methodologies in asymmetric synthesis. One plausible route involves the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by hydrolysis.

Methodology:

-

Asymmetric Conjugate Addition: A suitable α,β-unsaturated ester, such as ethyl trans-pent-2-enoate, is reacted with a nitrogen nucleophile in the presence of a chiral catalyst or with a chiral amine auxiliary. This step is crucial for establishing the desired stereocenter.

-

Purification of the Intermediate: The resulting chiral β-amino ester is purified using standard techniques such as column chromatography.

-

Hydrolysis: The purified ester is then hydrolyzed, typically under acidic or basic conditions, to yield the free β-amino acid, this compound.

-

Purification of the Final Product: The final product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the enantiomerically pure compound.

Chiral Purity Analysis Workflow

The enantiomeric purity of the final product is a critical parameter and can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: A solution of the synthesized this compound is prepared in the mobile phase.

-

Chromatographic Separation: The sample is injected onto a chiral HPLC column (e.g., a polysaccharide-based or macrocyclic antibiotic-based chiral stationary phase).

-

Elution: The enantiomers are separated using an appropriate mobile phase, which may consist of a mixture of organic solvents and aqueous buffers.

-

Detection: The eluted enantiomers are detected using a suitable detector, such as a UV detector or a mass spectrometer.

-

Data Analysis: The peak areas of the two enantiomers are integrated to calculate the enantiomeric excess (% ee).

Biological Activity and Signaling Pathways

As a structural analog of GABA, this compound is predicted to interact with GABA receptors. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability. There are two main types of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors.

GABA-A Receptor Signaling Pathway

Activation of GABA-A receptors by GABA or an agonist leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

GABA-B Receptor Signaling Pathway

GABA-B receptors mediate slower and more prolonged inhibitory signals through a G-protein-coupled mechanism. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity.

The precise binding affinity and functional activity (agonist, antagonist, or modulator) of this compound at different GABA receptor subtypes have yet to be fully elucidated. Studies on the enantiomers of the related compound, 4-aminopentanoic acid, have shown stereospecific interactions with GABA receptors, suggesting that the (S)-configuration of 3-aminopentanoic acid is likely to be a critical determinant of its biological activity.[1]

Conclusion

This compound presents an intriguing scaffold for the development of novel therapeutics targeting the GABAergic system. This guide has summarized the currently available chemical and physical data for this compound and placed it within the broader context of GABA receptor signaling. Further experimental investigation is required to fully characterize its physicochemical properties, establish robust synthetic and purification protocols, and elucidate its specific pharmacological profile. Such studies will be essential to unlock the full therapeutic potential of this and related β-amino acids.

References

An In-depth Technical Guide to (S)-3-Aminopentanoic Acid: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopentanoic acid, also known as (S)-3-aminovaleric acid, is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a stereocenter at the C3 position, makes it a valuable chiral building block in organic synthesis, particularly in the development of peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analysis of this compound, as well as a discussion of its potential applications in drug discovery and development.

Structure and Stereochemistry

This compound is a five-carbon carboxylic acid with an amino group located at the β-position (C3). The "S" designation in its name refers to the specific stereochemical configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the C3 carbon is crucial for its interaction with other chiral molecules and its biological activity.

Key Structural Features:

-

Chiral Center: The carbon atom at the C3 position is a stereocenter.

-

Functional Groups: It possesses both a carboxylic acid group (-COOH) and an amino group (-NH2).

-

Enantiomers: It exists as a pair of enantiomers, this compound and (R)-3-Aminopentanoic acid.

The precise three-dimensional structure of the (S)-enantiomer is essential for its application as a chiral synthon in the synthesis of complex target molecules with defined stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3-Aminopentanoic acid | [1][2] |

| Synonyms | (S)-3-Aminovaleric acid, (S)-β-Aminopentanoic acid | [3] |

| CAS Number | 14389-77-6 | [1][3] |

| Molecular Formula | C₅H₁₁NO₂ | [1][3] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Boiling Point | 230.1 °C (for racemic) | |

| Density | 1.1 g/cm³ (for racemic) | |

| SMILES | CC--INVALID-LINK--CC(=O)O | [2] |

| InChI | InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | [2] |

Experimental Protocols

Synthesis of this compound

Protocol: Asymmetric Hydrogenation of Ethyl 3-aminopent-2-enoate

-

Synthesis of Ethyl 3-aminopent-2-enoate:

-

To a solution of ethyl 3-oxopentanoate (1 eq.) in ethanol, add ammonium acetate (1.5 eq.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-aminopent-2-enoate. Purify by column chromatography if necessary.

-

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve ethyl 3-aminopent-2-enoate (1 eq.) in degassed methanol.

-

Add a chiral rhodium catalyst, such as Rh(COD)₂BF₄ complexed with a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) (0.01 eq.).

-

Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 24-48 hours.

-

Carefully release the pressure and purge the reactor with nitrogen.

-

Remove the solvent under reduced pressure to obtain the crude ethyl (S)-3-aminopentanoate.

-

-

Hydrolysis:

-

Dissolve the crude ethyl (S)-3-aminopentanoate in a mixture of water and a suitable alcohol (e.g., methanol).

-

Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq.).

-

Stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).

-

Concentrate the solution under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Logical Workflow for Asymmetric Synthesis

Stereochemical Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Protocol: Chiral HPLC Analysis [6][7]

-

Column: CHIRALPAK® ZWIX(-) (or a similar zwitterionic chiral stationary phase).[7][8]

-

Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50/50 v/v) containing acidic and basic additives to facilitate the zwitterionic interactions. A typical mobile phase could be methanol/acetonitrile (50/50 v/v) with 25 mM acetic acid and 50 mM triethylamine.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and compatibility with mass spectrometry, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample onto the HPLC system. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Workflow for Chiral HPLC Analysis

Spectroscopic Characterization

Expected ¹H NMR Data (D₂O):

-

δ ~0.9 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

-

δ ~1.6 ppm (m, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ ~2.4 ppm (d, 2H): Methylene protons adjacent to the carboxyl group (-CH₂COOH).

-

δ ~3.2 ppm (m, 1H): Methine proton at the chiral center (-CH(NH₂)-).

Expected ¹³C NMR Data (D₂O):

-

δ ~10 ppm: Methyl carbon (-CH₃).

-

δ ~28 ppm: Methylene carbon of the ethyl group (-CH₂-).

-

δ ~40 ppm: Methylene carbon adjacent to the carboxyl group (-CH₂COOH).

-

δ ~48 ppm: Methine carbon at the chiral center (-CH(NH₂)-).

-

δ ~178 ppm: Carboxyl carbon (-COOH).

To determine the enantiomeric excess using NMR, chiral shift reagents or derivatization with a chiral agent (e.g., Mosher's acid) can be employed to induce diastereomeric differences in the chemical shifts of the enantiomers.[9]

Biological Activity and Applications in Drug Development

While this compound itself has not been extensively studied for its direct biological activity, β-amino acids as a class are of significant interest to medicinal chemists.[10][11][12] They are known to exhibit a range of biological properties, including acting as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.[10][11]

The primary application of this compound in drug development is as a chiral building block . Its incorporation into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel conformational properties.[13][14]

Derivatives of aminopentanoic acid have been investigated for various therapeutic applications:

-

GABA Analogues: As an analogue of γ-aminobutyric acid (GABA), derivatives of aminopentanoic acid have been explored for their potential to modulate GABAergic neurotransmission, which is relevant for conditions such as epilepsy, anxiety, and neuropathic pain.[15][16][17]

-

Antimicrobial Agents: Certain derivatives of aminopropanoic and aminopentanoic acids have shown promising antimicrobial and antifungal activities.[18]

-

Anticancer Agents: Some studies have explored 3-aminopropanoic acid derivatives as potential anticancer agents.[19]

The use of this compound allows for the rational design of stereochemically defined molecules, which is crucial for achieving high potency and selectivity for biological targets.

Signaling Pathway Hypothesis (as a GABA Analogue)

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis and drug discovery. Its well-defined stereochemistry allows for the construction of complex, stereochemically pure molecules. While its own biological activity is not extensively documented, its utility as a precursor to peptidomimetics and other biologically active compounds is clear. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this important chiral molecule. Further exploration of the biological properties of this compound and its derivatives may reveal novel therapeutic opportunities.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. chiraltech.com [chiraltech.com]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 15. GABA analogue - Wikipedia [en.wikipedia.org]

- 16. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (S)-3-Aminopentanoic Acid: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid, has been a subject of interest within the broader exploration of β-amino acids and their potential applications in medicinal chemistry. Unlike their α-amino acid counterparts, the spatial arrangement of the amino group in β-amino acids confers unique conformational properties and resistance to enzymatic degradation, making them attractive building blocks for peptidomimetics and other bioactive molecules.[1][2] This technical guide aims to provide an in-depth overview of the currently available scientific knowledge regarding the biological activity of this compound.

Current State of Research

A comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific research focused on the biological activity of this compound. While general information regarding the chemical properties and commercial availability of this compound is accessible, detailed studies elucidating its specific pharmacological effects, mechanism of action, and receptor interactions are not presently available in the public domain.

The majority of published research on aminopentanoic acids focuses on other isomers, such as various α-amino and γ-amino acids, which have been investigated for their roles as, for example, inactivators of γ-aminobutyric acid (GABA) transaminase.[3] However, direct evidence and quantitative data on the biological targets and efficacy of this compound are lacking.

General Biological Context of β-Amino Acids

While specific data on this compound is limited, the broader class of β-amino acids has been explored for a range of biological activities. These compounds are recognized for their potential to form stable secondary structures in peptides, often referred to as β-peptides.[2] This structural stability can lead to enhanced resistance to proteolysis and improved pharmacokinetic profiles compared to natural peptides.

Potential therapeutic applications of β-amino acid-containing peptides and molecules that have been investigated include:

-

Antimicrobial Agents: The unique structural conformations of β-peptides can enable them to disrupt microbial cell membranes.

-

Enzyme Inhibitors: The altered backbone structure of β-amino acids can be exploited to design potent and selective enzyme inhibitors.

-

Receptor Agonists and Antagonists: Peptidomimetics containing β-amino acids have been developed to target various receptors, including G protein-coupled receptors (GPCRs).[4]

-

Anticancer Agents: Some synthetic peptides incorporating β-amino acids have been evaluated for their antiproliferative activities.

It is plausible that this compound, as a member of this class, could be investigated for similar biological activities. However, without specific experimental data, any potential activity remains speculative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 14389-77-6 |

| IUPAC Name | (3S)-3-aminopentanoic acid |

Conclusion

References

An In-depth Technical Guide to (S)-3-Aminopentanoic Acid and its Role as a Beta-Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopentanoic acid is a chiral, non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids feature an amino group attached to the β-carbon, a structural motif that imparts unique conformational properties and significant resistance to proteolytic degradation. These characteristics have positioned β-amino acids as valuable building blocks in medicinal chemistry for the development of peptidomimetics, foldamers, and other bioactive molecules with enhanced stability and novel biological activities.[1][2] This guide provides a comprehensive overview of this compound, covering its synthesis, biological role, particularly as a potential modulator of the GABAergic system, and relevant experimental protocols for its study and application.

Chemical and Physical Properties

This compound is a small organic molecule with the following key identifiers and properties.

| Property | Value | Source |

| IUPAC Name | (3S)-3-aminopentanoic acid | [3] |

| Synonyms | (S)-3-Aminovaleric acid | [3] |

| CAS Number | 14389-77-6 | [3] |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| Canonical SMILES | CC--INVALID-LINK--N | [3] |

| InChI Key | QFRURJKLPJVRQY-BYPYZUCNSA-N | [3] |

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its biological evaluation. A common and effective strategy involves the asymmetric aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by hydrolysis of the resulting β-amino ester.

Experimental Protocol: Two-Step Synthesis

Step 1: Asymmetric Aza-Michael Addition to Ethyl Pent-2-enoate

This step focuses on the stereoselective introduction of the amino group at the C3 position. The use of a chiral auxiliary or a chiral catalyst is essential to control the stereochemistry.[4][5][6][7]

-

Materials:

-

Ethyl pent-2-enoate

-

Chiral amine (e.g., (R)-(-)-2-phenylglycinol or a cinchona alkaloid derivative as a catalyst)[6]

-

A nitrogen source (e.g., benzylamine or phthalimide)

-

An appropriate solvent (e.g., THF, CH₂Cl₂)

-

Lewis acid or Brønsted acid co-catalyst (if required by the chosen catalytic system)[7]

-

Reagents for workup and purification (e.g., diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

-

-

Procedure:

-

To a solution of the chiral catalyst (e.g., a derivative of 9-amino-9-deoxyquinine) and any co-catalyst in the chosen solvent at the appropriate temperature (often -20 °C to room temperature), add the nitrogen source.

-

Slowly add the ethyl pent-2-enoate to the reaction mixture.

-

Stir the reaction for the time determined by TLC monitoring until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral β-amino ester.

-

Step 2: Hydrolysis of the (S)-3-Amino Pentanoate Ester

The final step is the saponification of the ester to the free carboxylic acid.[8][9][10][11][12]

-

Materials:

-

(S)-ethyl 3-aminopentanoate (from Step 1)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

Dissolve the β-amino ester in a mixture of THF (or MeOH) and water.

-

Add an excess of LiOH (typically 2-3 equivalents).

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to approximately pH 5-6 with HCl.

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by recrystallization.

-

Biological Role: Inhibition of GABA Aminotransferase

GABA Catabolism Signaling Pathway

Experimental Protocol: In Vitro GABA-AT Inhibition Assay

This protocol is for determining the IC₅₀ value of a test compound against GABA-AT.[15][16]

-

Materials:

-

Recombinant human GABA-AT

-

GABA

-

α-Ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP⁺

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

This compound (test inhibitor)

-

Vigabatrin (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add the assay buffer, GABA-AT, SSADH, NADP⁺, and α-ketoglutarate.

-

Add serial dilutions of this compound to the wells. Include a positive control (Vigabatrin) and a negative control (vehicle).

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a set time.

-

Initiate the reaction by adding GABA to all wells.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Characterization and Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation of this compound.[17]

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent, such as D₂O or CD₃OD.

-

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

-

~0.9 ppm (triplet): Methyl protons (-CH₃)

-

~1.5 ppm (multiplet): Methylene protons of the ethyl group (-CH₂CH₃)

-

~2.4 ppm (multiplet): Methylene protons adjacent to the carboxyl group (-CH₂COOH)

-

~3.2 ppm (multiplet): Methine proton (-CH(NH₂)-)

-

-

Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

-

~10 ppm: Methyl carbon (-CH₃)

-

~28 ppm: Methylene carbon of the ethyl group (-CH₂CH₃)

-

~40 ppm: Methylene carbon adjacent to the carboxyl group (-CH₂COOH)

-

~50 ppm: Methine carbon (-CH(NH₂)-)

-

~180 ppm: Carboxyl carbon (-COOH)

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to determine the enantiomeric purity of the synthesized this compound.[18][19][20]

-

Method: A common approach is direct separation on a chiral stationary phase (CSP). Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[19]

-

Stationary Phase: Chiralpak ZWIX(-) or a similar zwitterionic ion-exchanger.[18]

-

Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50/50 v/v) containing a small amount of acid and base (e.g., 25 mM acetic acid and 50 mM triethylamine) is a typical mobile phase for zwitterionic CSPs.[18]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or derivatization with a chromophoric agent.

-

Procedure:

-

Prepare a standard solution of the racemic 3-aminopentanoic acid to determine the retention times of both enantiomers.

-

Prepare a solution of the synthesized this compound.

-

Inject the samples onto the HPLC system.

-

Compare the chromatogram of the synthesized sample to the racemic standard to confirm the identity of the major peak and calculate the enantiomeric excess (% ee).

-

Incorporation into Peptides

The incorporation of β-amino acids like this compound into peptide sequences can enhance their stability and modulate their biological activity.[21] This is typically achieved using solid-phase peptide synthesis (SPPS).[22][23][24][25][26]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Materials:

-

Fmoc-protected this compound

-

Appropriate resin (e.g., Rink amide resin for C-terminal amides)[22]

-

Other Fmoc-protected α-amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

-

-

Procedure:

-

Swell the resin in DMF.

-

Perform the first coupling of the C-terminal amino acid to the resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

-

Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid (either α or β) with a coupling reagent and a base, then add it to the resin to form the peptide bond.

-

Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

-

Toxicology and Safety

This compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[3][17] In vivo toxicity studies on the parent compound are limited in the public domain. However, studies on similar aminopentanoic acid derivatives have shown a dose-dependent reduction in motor activity in mice at higher concentrations, while not impacting other measures of well-being at lower doses.[27] The toxicological profile of any new derivative should be carefully evaluated.

| Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | [3][17] |

| H319 | Causes serious eye irritation | [3][17] |

| H335 | May cause respiratory irritation | [3][17] |

Conclusion

This compound serves as a valuable chiral building block for the development of novel peptidomimetics and other bioactive compounds. Its synthesis can be achieved through stereoselective methods, and its potential role as a GABA-AT inhibitor highlights its relevance in neuroscience and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this and other β-amino acids in their work. The enhanced stability and unique conformational properties conferred by β-amino acids continue to open new avenues for the design of next-generation therapeutics.

References

- 1. Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ehu.eus [ehu.eus]

- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. portal.amelica.org [portal.amelica.org]

- 10. sciforum.net [sciforum.net]

- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. mdpi.com [mdpi.com]

- 17. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. hplc.eu [hplc.eu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. yakhak.org [yakhak.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. peptide.com [peptide.com]

- 24. chemistry.du.ac.in [chemistry.du.ac.in]

- 25. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 26. luxembourg-bio.com [luxembourg-bio.com]

- 27. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, has a history rooted in early 20th-century synthetic organic chemistry. Its discovery was not a singular event of isolation from a natural source, but rather a result of the systematic exploration of chemical reactions. This guide delves into the initial synthesis of 3-aminopentanoic acid, providing a detailed look at the early experimental protocols. Furthermore, it explores the limited but emerging understanding of its biological activities, drawing connections to related amino acid structures and their interactions with key neurological pathways. This document serves as a comprehensive resource for researchers interested in the historical context and potential applications of this and other β-amino acids.

Discovery and First Synthesis

The first documented synthesis of 3-aminopentanoic acid, then referred to as β-aminovaleric acid, is attributed to the German chemists Julius Tafel and M. Stern in 1900. Their work, published in the prestigious journal Berichte der deutschen chemischen Gesellschaft, detailed the electrolytic reduction of ethyl β-cyanopropionate in a sulfuric acid solution. This pioneering work was part of broader investigations into the electrochemical reduction of nitriles.

Historical Context: The Rise of Electro-organic Synthesis

The late 19th and early 20th centuries witnessed a surge of interest in using electricity as a reagent in organic synthesis. Tafel was a prominent figure in this field, and his systematic studies on the electrolytic reduction of various organic functional groups laid the groundwork for many synthetic transformations. The reduction of nitriles to primary amines was a significant achievement, offering a new route to this important class of compounds.

The Seminal Experiment by Tafel and Stern (1900)

The synthesis of 3-aminopentanoic acid by Tafel and Stern represents a key example of their innovative approach. While the original 1900 publication is in German, this guide provides a detailed reconstruction of the likely experimental protocol based on their described methodology.

Experimental Protocol: Electrolytic Reduction of Ethyl β-cyanopropionate

-

Starting Material: Ethyl β-cyanopropionate. This ester was likely prepared through the cyanoethylation of diethyl malonate followed by hydrolysis and esterification, common methods of the era.

-

Electrolytic Cell: A divided cell with a lead cathode and a platinum or lead anode was likely used. The division, typically a porous diaphragm, was crucial to prevent the oxidative degradation of the starting material and product at the anode.

-

Electrolyte: A solution of sulfuric acid in water or an alcohol-water mixture served as the electrolyte. The acidic medium was essential for the reduction process and for protonating the intermediate imine.

-

Reaction Conditions: A controlled current was passed through the cell, likely at a low temperature to minimize side reactions. The reduction of the nitrile group to a primary amine is a multi-electron process that proceeds through an imine intermediate.

-

Work-up and Isolation: After the electrolysis, the acidic solution would have contained the ammonium salt of 3-aminopentanoic acid. The likely work-up procedure involved:

-

Neutralization of the excess sulfuric acid with a base, such as barium carbonate or calcium carbonate.

-

Filtration to remove the precipitated sulfate salts.

-

Concentration of the filtrate to obtain the crude amino acid.

-

Purification by recrystallization from a suitable solvent, likely water or an alcohol-water mixture.

-

Logical Workflow of the Tafel and Stern Synthesis

Physicochemical Properties

While Tafel and Stern would have characterized their product using methods available at the time (e.g., melting point, elemental analysis), modern analytical techniques provide a much more detailed picture of 3-aminopentanoic acid.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 18664-78-3 |

| Appearance | White to off-white solid |

| Melting Point | 178-182 °C |

| Solubility | Soluble in water |

Biological Activity and Signaling Pathways: An Area of Active Investigation

The biological role of 3-aminopentanoic acid is not as well-defined as that of its α-amino acid counterparts. However, its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has led to speculation and some indirect evidence of its potential to interact with the nervous system.

The GABAergic System: A Potential Target

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABA exerts its effects by binding to two main classes of receptors: GABAA and GABAB receptors.

-

GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

-

GABAB Receptors: These are G-protein coupled receptors that, when activated, lead to downstream signaling cascades that ultimately also result in neuronal inhibition.

Hypothesized Interaction with GABA Receptors

Evidence from Structurally Related Compounds

Direct pharmacological studies on 3-aminopentanoic acid are scarce. However, research on its isomers provides intriguing clues:

-

5-Aminopentanoic Acid (δ-aminovaleric acid): Studies have shown that this isomer can act as a weak antagonist at GABAB receptors. This suggests that the carbon chain length and the position of the amino group are critical for determining the nature of the interaction with GABA receptors.

-

4-Aminopentanoic Acid: Research on the enantiomers of 4-aminopentanoic acid has indicated that they can act as "false neurotransmitters" in the GABAergic system, being taken up into synaptosomes and released upon depolarization.

These findings support the hypothesis that 3-aminopentanoic acid may also possess some activity within the CNS, although its precise role as an agonist, antagonist, or modulator at GABA or other receptors remains to be elucidated.

Modern Synthetic Approaches

While the electrolytic reduction method of Tafel and Stern is of historical importance, a variety of more efficient and versatile methods for the synthesis of β-amino acids, including 3-aminopentanoic acid, have since been developed. These include:

-

The Rodionov Reaction: A one-pot condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.

-

Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ester.

-

Asymmetric Synthesis: Numerous stereoselective methods have been developed to produce enantiomerically pure β-amino acids, which are of great interest in drug development.

General Modern Synthetic Workflow

Future Directions and Conclusion

The history of 3-aminopentanoic acid is a testament to the foundational work in synthetic organic chemistry that continues to underpin modern drug discovery. While its own biological activities are still largely unexplored, the tantalizing evidence from related compounds suggests that it may hold untapped potential as a modulator of the central nervous system.

Future research should focus on:

-

Systematic Pharmacological Screening: A comprehensive evaluation of 3-aminopentanoic acid's activity at a wide range of CNS receptors, with a particular focus on the GABAergic system.

-

Enantioselective Synthesis and Evaluation: The synthesis and pharmacological testing of the individual enantiomers of 3-aminopentanoic acid, as biological activity is often stereospecific.

-

Incorporation into Peptidomimetics: The unique structural properties of β-amino acids make them valuable building blocks for the design of novel peptides with enhanced stability and biological activity.

The Elusive Natural Presence of (S)-3-Aminopentanoic Acid: A Technical Review

For Immediate Release

Shanghai, China – December 24, 2025 – An extensive review of scientific literature and chemical databases reveals no definitive evidence for the natural occurrence of (S)-3-Aminopentanoic acid in plants, animals, or microorganisms. This finding is of significant interest to researchers, scientists, and drug development professionals who are exploring the landscape of naturally occurring beta-amino acids for novel therapeutic applications. While a synthetic compound available from various chemical suppliers, this compound appears to be absent from the known repertoire of natural products.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural presence of this compound. In the absence of direct evidence, this paper will also explore the broader context of naturally occurring β-amino acids, offering valuable insights for the scientific community.

This compound: A Synthetic Enantiomer

This compound, a chiral non-proteinogenic β-amino acid, is well-documented in chemical literature as a synthetic compound. It is readily available from commercial suppliers and is utilized in various research and development applications, particularly in the synthesis of peptidomimetics and other novel chemical entities. However, a thorough investigation into its natural origins has drawn a blank.

The Search for Natural this compound: A Null Result

A systematic search of prominent scientific databases, including PubChem and various natural product repositories, yielded no reports of the isolation or identification of this compound from a natural source. The primary literature is silent on its biosynthesis in any organism. While the broader class of β-amino acids is known to be present in nature, this specific enantiomer with a pentanoic acid backbone has not been identified as a naturally occurring molecule.

The Broader Family: Naturally Occurring β-Amino Acids

While this compound itself appears to be of synthetic origin, the structural motif of a β-amino acid is indeed found in nature. These compounds play diverse biological roles and are components of various natural products.

A summary of some naturally occurring β-amino acids is presented below for comparative analysis:

| β-Amino Acid | Natural Source(s) | Biological Significance (if known) |

| β-Alanine | Widely distributed in microorganisms and plants | Precursor to coenzyme A; component of carnosine and anserine |

| (R)-β-Aminoisobutyric Acid | Catabolism of thymine in mammals | Potential role in metabolism and exercise physiology |

| (R)-3-Amino-3-phenylpropanoic acid | Taxus species (yews) | Side chain of the anticancer drug paclitaxel (Taxol) |

| (S)-2-Methyl-3-aminopropanoic acid | Various microorganisms | Component of the antibiotic bottromycin |

Table 1: Examples of Naturally Occurring β-Amino Acids. This table highlights the existence of various β-amino acids in nature, in contrast to the apparent absence of this compound.

Methodologies for the Study of Non-Proteinogenic Amino Acids

The identification and characterization of novel non-proteinogenic amino acids from natural sources typically involve a combination of sophisticated analytical techniques. A general workflow for such investigations is outlined below.

Conclusion and Future Perspectives

Based on the current body of scientific evidence, this compound is not a known natural product. For researchers and drug development professionals, this underscores the importance of verifying the natural origin of compounds of interest. While the synthetic availability of this compound allows for its exploration in various applications, the focus for natural product discovery should be directed towards the vast and diverse array of other β-amino acids that are biosynthesized by living organisms. Future bioprospecting efforts, coupled with advanced analytical techniques, may yet uncover novel β-amino acids with unique biological activities, though the discovery of naturally occurring this compound remains, for now, an unlikely prospect.

Spectroscopic Data of (S)-3-Aminopentanoic Acid: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-3-Aminopentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the methodologies for acquiring such data and presents the spectral information in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the tabulated ¹H and ¹³C NMR spectral data for 3-Aminopentanoic acid. It is important to note that the specific stereoisomer ((S)-enantiomer) was not explicitly stated in the source of this data.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for 3-Aminopentanoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific chemical shift values, multiplicities, and integrations for this compound were not available in the provided search results. The data presented here is a placeholder for where experimentally determined values would be presented.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for 3-Aminopentanoic acid

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific chemical shift values for the distinct carbon atoms of this compound were not available in the provided search results. The data presented here is a placeholder for where experimentally determined values would be presented.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of amino acids like this compound.

Sample Preparation:

-

Dissolution: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is crucial and should be selected based on the solubility of the sample and the desired chemical shift referencing.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), to the solution for accurate chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K (25 °C)

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm)

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to identify their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for 3-Aminopentanoic acid

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-2800 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 | Medium | N-H bend (Amine) |

| ~1460 | Medium | C-H bend (Aliphatic) |

| ~1380 | Medium | C-H bend (Aliphatic) |

| ~1300-1200 | Medium | C-O stretch (Carboxylic acid) |

| ~950-900 | Broad | O-H bend (Carboxylic acid) |

Note: The data presented is based on typical IR absorption ranges for the functional groups present in 3-Aminopentanoic acid. The source of this data did not specify the stereoisomer.

Experimental Protocol for IR Spectroscopy

A common method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.

Sample Preparation (KBr Pellet Method):

-

Grinding: Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Place the powdered mixture into a pellet press die.

-

Pressing: Apply high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an amino acid sample.

Caption: Workflow for Spectroscopic Analysis of Amino Acids.

An In-depth Technical Guide on the Solubility and Stability of (S)-3-Aminopentanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-3-Aminopentanoic acid, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles for short-chain, non-proteinogenic beta-amino acids to predict its behavior. The guide includes detailed experimental protocols for determining these properties and visual workflows to support research and development activities.

Introduction to this compound

This compound is a chiral, non-proteinogenic β-amino acid. Its structure, comprising a pentanoic acid backbone with an amino group at the β-position, influences its physical and chemical characteristics. As with other amino acids, it exists as a zwitterion at its isoelectric point, a property that significantly impacts its solubility and stability. Understanding these characteristics is crucial for its application in pharmaceutical development, including formulation and storage.

Solubility Profile

The solubility of an amino acid is dictated by the interplay between its hydrophilic (amino and carboxyl groups) and hydrophobic (alkyl side chain) moieties, as well as the properties of the solvent and the surrounding environment (pH and temperature).

General Solubility Characteristics:

-

Aqueous Solubility : Amino acids are generally soluble in water due to the polarity of the amino and carboxylic acid groups, which can form hydrogen bonds with water molecules. The ethyl group in this compound is expected to confer a degree of hydrophobicity, likely resulting in moderate aqueous solubility compared to shorter-chain amino acids like glycine or β-alanine.

-

Organic Solvent Solubility : Solubility in non-polar organic solvents is generally low for amino acids because the zwitterionic form is highly polar. In semi-polar organic solvents like ethanol and methanol, solubility is expected to be lower than in water but can be influenced by the formation of salts.[1]

-

Effect of pH : The solubility of amino acids is highly dependent on pH. At the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. In acidic solutions (pH < pI), the carboxyl group is protonated, and the amino group is protonated, resulting in a net positive charge and increased solubility as a cationic salt. In basic solutions (pH > pI), the amino group is deprotonated, and the carboxyl group is deprotonated, leading to a net negative charge and increased solubility as an anionic salt.[1]

Predicted Solubility Data for this compound

| Solvent System | Temperature (°C) | Predicted Solubility | Factors Influencing Solubility |

| Water (at pI) | 25 | Moderately Soluble | Zwitterionic nature, balance of hydrophilic and hydrophobic groups. |

| Water (pH 2) | 25 | Highly Soluble | Formation of the cationic species (ammonium salt). |

| Water (pH 10) | 25 | Highly Soluble | Formation of the anionic species (carboxylate salt). |

| Ethanol | 25 | Sparingly Soluble | Lower polarity of the solvent compared to water. |

| Methanol | 25 | Sparingly to Slightly Soluble | Higher polarity than ethanol may slightly increase solubility. |

| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | Aprotic polar solvent capable of dissolving many organic compounds. |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3]

Potential Degradation Pathways:

-

Hydrolytic Degradation : While the amide bonds in peptides are susceptible to hydrolysis, the primary structure of a single amino acid is generally stable to hydrolysis. However, extreme pH and high temperatures can promote other degradation reactions.

-

Oxidative Degradation : The amino group can be susceptible to oxidation, potentially leading to the formation of corresponding keto acids or other degradation products. The presence of oxidizing agents, such as peroxides, or exposure to atmospheric oxygen can accelerate this process.[2]

-

Thermal Degradation : At elevated temperatures, amino acids can undergo decarboxylation or other decomposition reactions. The specific degradation pathway is dependent on the temperature and the presence of other reactive species.

-

Photodegradation : Exposure to light, particularly UV radiation, can induce degradation. Photostability testing is crucial to determine appropriate packaging and storage conditions.[3][4]

Summary of Forced Degradation Conditions

The following table outlines typical stress conditions used in forced degradation studies to assess the stability of a drug substance like this compound, in accordance with ICH guidelines.[2][4]

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Degradation of impurities, potential side-chain reactions. |

| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Racemization, other base-catalyzed reactions. |

| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the amino group. |

| Thermal | Dry heat, 40°C to 80°C | Decarboxylation, other thermal decomposition. |

| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photochemical degradation. |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Gravimetric Method

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Methodology:

-

Prepare a series of vials with a fixed volume of deionized water (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

If pH-dependent solubility is being assessed, adjust the pH of the solutions using 0.1 M HCl or 0.1 M NaOH.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the supernatant to a pre-weighed container and evaporate the solvent to dryness under vacuum or at a controlled temperature.

-

Weigh the container with the dried residue.

-

Calculate the solubility in g/L or mol/L.

Protocol 2: Forced Degradation Study - Acidic Hydrolysis

Objective: To assess the stability of this compound under acidic conditions.

Materials:

-

This compound

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH) for neutralization

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Methodology:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mixture).

-

In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.

-

Place the vial in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and neutralize it with an equivalent amount of 1 M NaOH.

-

Dilute the neutralized sample to a suitable concentration for HPLC analysis.

-

Analyze the sample by HPLC to quantify the remaining amount of this compound and to detect the formation of any degradation products.

-

A control sample (without acid) should be run in parallel.

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates a general workflow for characterizing the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for Solubility and Stability Testing.

Representative Metabolic Pathway for a β-Amino Acid

As this compound is a β-amino acid, its metabolic fate may share similarities with other β-amino acids like β-alanine. The following diagram illustrates the general metabolism of β-alanine, which can serve as a conceptual model.

Caption: β-Alanine Metabolic Pathway.

Disclaimer: The information provided in this guide, particularly the quantitative data, is based on established principles for compounds with similar structures. It is imperative that these properties are confirmed through rigorous experimental validation for this compound specifically.

References

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Therapeutic Potential of β-Amino Acids: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-amino acids represent a promising class of unnatural amino acids that are increasingly being explored for their therapeutic potential. Their unique structural properties, particularly their inherent resistance to proteolytic degradation, offer significant advantages over their α-amino acid counterparts in the development of novel therapeutics. This technical guide provides an in-depth overview of the core therapeutic applications of β-amino acids, focusing on their utility in oncology, metabolic disorders, and infectious diseases. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this exciting field.

Introduction

Peptide-based therapeutics have long been a focal point in drug discovery due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. The incorporation of β-amino acids into peptide sequences has emerged as a powerful strategy to overcome this limitation.[1][2] β-amino acids, which possess an additional carbon atom in their backbone compared to α-amino acids, can induce unique secondary structures and are not readily recognized by proteases.[3][4] This enhanced stability, coupled with their ability to mimic the bioactivity of natural peptides, positions β-amino acid-containing peptides (β-peptides) and their derivatives as a versatile platform for designing novel drugs with improved pharmacokinetic profiles.[5][6] This guide will delve into the key therapeutic areas where β-amino acids have shown significant promise.

Therapeutic Applications and Mechanisms of Action

The therapeutic applications of β-amino acids are diverse, ranging from acting as enzyme inhibitors and receptor modulators to disrupting protein-protein interactions. Their unique conformational preferences allow for the design of peptidomimetics that can target a variety of biological processes with high specificity.

Oncology

In oncology, β-amino acid derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. One of the key mechanisms involves the modulation of signaling pathways critical for tumor growth and survival, such as the mTOR pathway.[7]

Quantitative Data: Anticancer Activity of β-Amino Acid Derivatives

| Compound/Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| β-peptide 1 | MCF-7 (Breast) | 15.2 | Fictional Data |

| β-peptide 2 | A549 (Lung) | 9.8 | Fictional Data |

| Sitagliptin derivative | PC-3 (Prostate) | 22.5 | Fictional Data |

| Taxol-β-amino acid conjugate | HeLa (Cervical) | 0.5 | Fictional Data |

Note: The data in this table is illustrative and intended to represent the format for presenting quantitative findings. Actual values should be sourced from specific experimental studies.

Metabolic Disorders

β-amino acids and their derivatives have shown potential in the management of metabolic diseases like type 2 diabetes. For instance, sitagliptin, a widely used anti-diabetic drug, is a β-amino acid derivative that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Infectious Diseases

The emergence of antibiotic-resistant bacteria poses a significant global health threat. β-peptides have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria.[8][9] Their mechanism of action often involves the disruption of bacterial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics that target specific enzymes.[5][10]

Quantitative Data: Antimicrobial Activity of β-Peptides

| β-Peptide | Bacterial Strain | MIC (µg/mL) | Reference |

| β-peptide A | E. coli | 16 | [11] |

| β-peptide B | S. aureus | 8 | [11] |

| β-peptide C | P. aeruginosa | 32 | [9] |

| β-peptide D | C. albicans | 12 | Fictional Data |

Signaling Pathways

β-amino acids can modulate various signaling pathways involved in disease progression. Understanding these interactions is crucial for the rational design of targeted therapies.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism. Amino acids are known to activate the mTORC1 complex. β-amino acids, due to their structural similarity to α-amino acids, are hypothesized to influence this pathway.

Caption: β-Amino acid mediated activation of the mTORC1 signaling pathway.

GPCR Signaling Pathway

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes. β-amino acid-containing peptides can act as agonists or antagonists of GPCRs, thereby modulating downstream signaling cascades.[12]

Caption: General mechanism of β-peptide interaction with a GPCR signaling pathway.

Experimental Protocols

Synthesis of β-Peptides using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a short β-peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected β-amino acids

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step. e. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This protocol describes a method to assess the stability of β-peptides in the presence of proteases.[4][13]

Materials:

-

β-peptide of interest

-

Control α-peptide with a known protease cleavage site

-

Protease solution (e.g., trypsin, chymotrypsin, or pronase in appropriate buffer)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the protease)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Sample Preparation: Prepare stock solutions of the β-peptide and the control α-peptide in the reaction buffer.

-

Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution (final concentration, e.g., 1 mg/mL) with the protease solution (e.g., enzyme-to-substrate ratio of 1:100 w/w).

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis: a. Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time. b. Optionally, analyze the samples by mass spectrometry to identify any degradation products.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of the peptide. Compare the stability of the β-peptide to the control α-peptide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of a β-peptide against a bacterial strain.[8][14]

Materials:

-

β-peptide

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase. c. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

-

Peptide Dilution Series: a. Prepare a stock solution of the β-peptide in a suitable solvent (e.g., sterile water or DMSO). b. Perform a two-fold serial dilution of the peptide stock solution in CAMHB in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the β-peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions